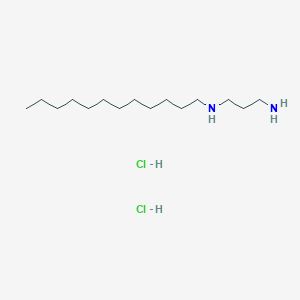
N1-Dodecylpropane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Dodecylpropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C15H35N3·2HCl. It is a derivative of 3-aminopropylamine, where one of the hydrogen atoms on the nitrogen is replaced by a dodecyl group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Dodecylpropane-1,3-diamine dihydrochloride typically involves the reaction of 3-aminopropylamine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3-aminopropylamine attacks the carbon atom of dodecyl chloride, resulting in the formation of 3-Dodecylaminopropylamine. The product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N1-Dodecylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the electrophile used.
Aplicaciones Científicas De Investigación
N1-Dodecylpropane-1,3-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N1-Dodecylpropane-1,3-diamine dihydrochloride involves its interaction with biological membranes. The dodecyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar structural features but lacks the long dodecyl chain.
Cetirizine: An antihistamine with a different functional group but similar amphiphilic properties.
Uniqueness
N1-Dodecylpropane-1,3-diamine dihydrochloride is unique due to its long hydrophobic dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid membranes and surfactant properties.
Propiedades
Fórmula molecular |
C15H36Cl2N2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N'-dodecylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C15H34N2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;;/h17H,2-16H2,1H3;2*1H |
Clave InChI |
KNTZTPIYMQAXAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


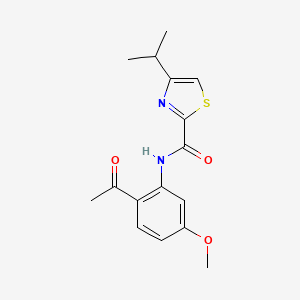
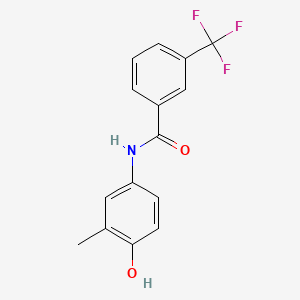
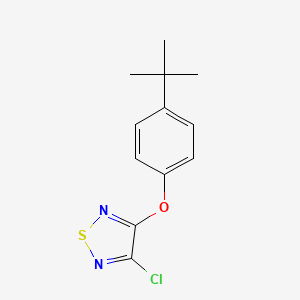
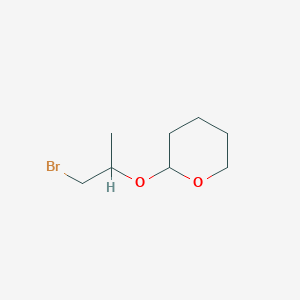
![2,4-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8423049.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B8423054.png)
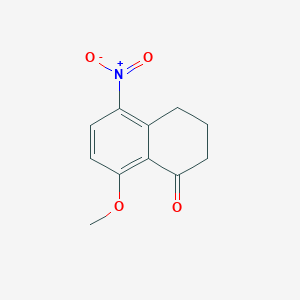
![[6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B8423072.png)
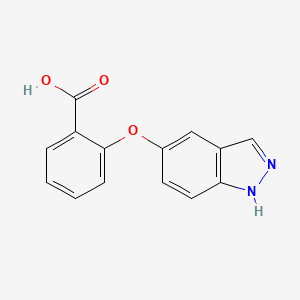
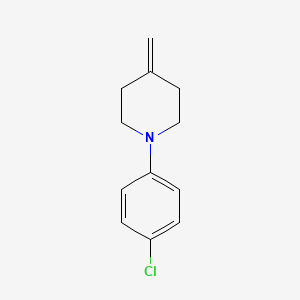
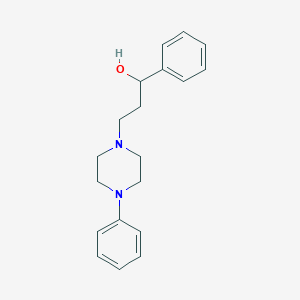

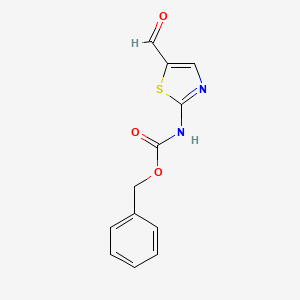
![N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8423107.png)
